5-Chloro-2-(3-methylphenoxy)pyridine

Lipophilicity Drug design Agrochemical development

5-Chloro-2-(3-methylphenoxy)pyridine is a heterocyclic compound of the phenoxypyridine class, featuring a pyridine ring with chlorine at the 5-position and a 3-methylphenoxy (m-tolyloxy) group at the 2-position (C₁₂H₁₀ClNO, MW 219.66 g/mol). The phenoxypyridine scaffold is recognized as a bioisostere of diaryl ethers, offering differentiated physicochemical properties including higher hydrophobicity and altered π-π stacking potential relative to the corresponding diphenyl ether framework.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
Cat. No. B7936877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(3-methylphenoxy)pyridine
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=NC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO/c1-9-3-2-4-11(7-9)15-12-6-5-10(13)8-14-12/h2-8H,1H3
InChIKeyYYCLAVWODBKKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(3-methylphenoxy)pyridine (CAS 28373-60-6): Physicochemical and Structural Baseline for Procurement Evaluation


5-Chloro-2-(3-methylphenoxy)pyridine is a heterocyclic compound of the phenoxypyridine class, featuring a pyridine ring with chlorine at the 5-position and a 3-methylphenoxy (m-tolyloxy) group at the 2-position (C₁₂H₁₀ClNO, MW 219.66 g/mol) [1]. The phenoxypyridine scaffold is recognized as a bioisostere of diaryl ethers, offering differentiated physicochemical properties including higher hydrophobicity and altered π-π stacking potential relative to the corresponding diphenyl ether framework [2]. This compound serves predominantly as a synthetic intermediate for pharmaceutical and agrochemical discovery programs, with the 5-chloro substituent providing a handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions .

Why 5-Chloro-2-(3-methylphenoxy)pyridine Cannot Be Casually Substituted with In-Class Analogs


The phenoxypyridine scaffold demonstrates that subtle substitution changes produce large biological and physicochemical differences. In the foundational herbicidal activity study of phenoxypyridines, only 2-phenoxypyridines exhibited useful herbicidal effects while 3- and 4-phenoxypyridine regioisomers showed no remarkable activity, demonstrating stringent positional requirements [1]. Within the 2-phenoxypyridine series, the presence and identity of the 5-substituent critically modulates electronic character: the 5-chloro group exerts an electron-withdrawing effect that enhances the pyridine ring's susceptibility to nucleophilic substitution (essential for further derivatization) and influences target binding [2]. Replacing the 3-methylphenoxy group with an unsubstituted phenoxy (5-chloro-2-phenoxypyridine, CAS 28373-51-5) removes the methyl group's steric and electronic contributions; conversely, substituting the 5-chloro with nitro (CAS 28232-33-9) or hydrogen (CAS 4783-68-0) alters both reactivity and the electrophilic character governing biological interactions. These multi-parameter interdependencies mean generic substitution risks failed reactions, altered potency, or loss of synthetic utility.

Quantitative Differentiation of 5-Chloro-2-(3-methylphenoxy)pyridine: Comparator-Backed Evidence for Selection Decisions


Lipophilicity (XLogP3-AA) Comparison vs. Unsubstituted Phenoxy and Diaryl Ether Analogs

The computed lipophilicity of 5-chloro-2-(3-methylphenoxy)pyridine (XLogP3-AA = 3.7) [1] is substantially higher than the unsubstituted phenoxy analog 5-chloro-2-phenoxypyridine (XLogP3-AA = 3.0) [2], reflecting a +0.7 log unit increase driven by the 3-methyl substituent on the phenoxy ring. This difference corresponds to an approximately 5-fold higher predicted octanol-water partition coefficient. Both compounds exceed the lipophilicity of the corresponding diaryl ether scaffold, consistent with the class-level observation that replacing benzene with pyridine significantly increases hydrophobicity—a key property affecting membrane permeability and biological target engagement [3].

Lipophilicity Drug design Agrochemical development

Hydrogen Bond Acceptor Count and Topological PSA Differentiation from 5-Nitro Analog

5-Chloro-2-(3-methylphenoxy)pyridine has a Hydrogen Bond Acceptor (HBA) count of 2 and a Topological Polar Surface Area (TPSA) of 22.1 Ų [1]. In contrast, the corresponding 5-nitro analog (5-nitro-2-(m-tolyloxy)pyridine, CAS 28232-33-9) carries three additional oxygen atoms, increasing its HBA count to 5 and TPSA to ~68 Ų (estimated from nitro and pyridine N-oxide descriptors) . The lower TPSA of the 5-chloro compound predicts superior passive membrane permeability (TPSA < 60 Ų is a common threshold for blood-brain barrier penetration; < 140 Ų for oral absorption), while the nitro analog's higher TPSA may limit cellular uptake.

Molecular recognition Permeability Medicinal chemistry

Synthetic Versatility: 5-Chloro Substituent as a Cross-Coupling Handle vs. 5-H and 5-NO2 Analogs

The 5-chloro substituent in this compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the des-chloro analog 2-(3-methylphenoxy)pyridine (CAS 4783-68-0) . The electron-withdrawing nature of the chlorine also activates the pyridine ring toward nucleophilic aromatic substitution (SNAr), enabling amine, alkoxide, or thiolate displacement—a transformation that the 5-nitro analog (CAS 28232-33-9) may undergo competitively at the nitro position, leading to chemoselectivity challenges [1]. In the agrochemical context, the 5-chloro-2-phenoxypyridine motif is a recognized substructure in commercial ACCase-inhibitor herbicides (e.g., pyrifenop, clodinafop), where the chlorine contributes to both target binding and metabolic stability [2].

Synthetic chemistry Late-stage functionalization Medicinal chemistry

Phenoxypyridine vs. Diaryl Ether Scaffold Advantage: Bioisosteric Superiority for Pesticide Lead Optimization

The phenoxypyridine scaffold, to which 5-chloro-2-(3-methylphenoxy)pyridine belongs, has been established as a superior bioisostere of diaryl ethers in pesticide design [1]. Replacing the benzene ring with pyridine significantly increases hydrophobicity, which is one of the key properties affecting biological activity; additionally, pyridine is an ionizable polar aromatic compound that can optimize solubility and bioavailability of lead compounds [1]. The structure-activity relationship analysis across multiple phenoxypyridine pesticide classes reveals that electron-withdrawing groups (F, Cl, Br, NO2, CN, CF3) on the pyridine ring are essential for activity, with the 5-chloro substitution pattern appearing consistently in commercialized ACCase-inhibitor and PPO-inhibitor herbicides [2]. Within the 2-phenoxypyridine sub-class specifically, the 2-pyridoxy group was found to be nearly equivalent physiologically to the phenoxy group in diaryl ethers, but with differentiated metabolic stability and environmental fate profiles [3].

Bioisosterism Agrochemical design Structure-activity relationships

Commercial Availability and Purity Benchmarking: 98% Purity with Multiple ISO-Certified Vendor Sources

5-Chloro-2-(3-methylphenoxy)pyridine is commercially available at 98% purity from ISO-certified suppliers (MolCore, Leyan) and at 95% minimum purity from AKSci, with same-day shipping from in-stock inventory . In contrast, the 5-bromo analog (5-bromo-2-(3-methylphenoxy)pyridine) does not appear in major vendor catalogs at comparable purity, and the 5-iodo analog is not commercially listed, limiting their practical utility for discovery programs [1]. The 5-nitro analog (CAS 28232-33-9) is available but typically at 95% purity and with longer lead times. This compound benefits from established synthesis via reaction of 5-chloropyridine-2-ol or 2,5-dichloropyridine with 3-methylphenol under basic conditions, a robust and scalable route .

Procurement Quality control Supply chain

Antimicrobial Activity: Preliminary MIC Data Against Staphylococcus aureus

Preliminary antimicrobial screening data indicate that 5-chloro-2-(3-methylphenoxy)pyridine exhibits inhibitory activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 62.5 µg/mL . While this represents a single data point without a direct comparator in the same assay, it provides an initial potency benchmark. The activity is consistent with the general observation that halogenated phenoxypyridines can disrupt bacterial cell wall synthesis or membrane integrity, though the specific mechanism has not been elucidated for this compound [1]. It is critical to note that this MIC value has not been independently reproduced in peer-reviewed literature, and no comparator data (e.g., vs. 5-chloro-2-phenoxypyridine or standard antibiotics) is available from the same study.

Antimicrobial Infectious disease Drug discovery

Validated Application Scenarios for 5-Chloro-2-(3-methylphenoxy)pyridine Based on Quantified Evidence


Agrochemical Lead Optimization: Phenoxypyridine Scaffold with Optimal 5-Cl Handle for Herbicide Discovery

Discovery teams developing ACCase or PPO inhibitor herbicides can deploy 5-chloro-2-(3-methylphenoxy)pyridine as a key intermediate, leveraging the established SAR that electron-withdrawing 5-substituents (particularly Cl) are critical for herbicidal potency [1]. The 3-methylphenoxy group provides a lipophilicity advantage (XLogP3-AA = 3.7) over unsubstituted phenoxy analogs, potentially improving cuticular penetration in whole-plant assays. The 5-chloro substituent additionally enables late-stage diversification via Suzuki or Buchwald-Hartwig coupling to generate focused libraries for SAR exploration, a synthetic advantage absent in 5-H or 5-NO2 analogs [2].

Medicinal Chemistry: CNS-Penetrant Lead Generation Leveraging Low TPSA and Optimal Lipophilicity

The compound's low topological polar surface area (TPSA = 22.1 Ų) and moderate lipophilicity (XLogP3-AA = 3.7) position it favorably for CNS drug discovery programs requiring blood-brain barrier penetration, where TPSA < 60-70 Ų is a commonly applied filter [1]. Compared to the 5-nitro analog (estimated TPSA ~68 Ų), the 5-chloro derivative offers a substantially lower TPSA while retaining a synthetic handle for further elaboration. The zero hydrogen bond donor count and only two H-bond acceptors further support passive membrane permeability, making this compound a suitable core scaffold for fragment-based or scaffold-hopping CNS campaigns [2].

Chemical Biology: Synthesis of Phenoxypyridine-Based Activity Probes via 5-Chloro Displacement

The electron-withdrawing effect of the 5-chloro substituent activates the pyridine ring toward nucleophilic aromatic substitution, enabling the site-selective introduction of amine, alkoxide, or thiolate nucleophiles [1]. This reactivity can be exploited to conjugate fluorescent reporters, biotin tags, or photoaffinity labels at the 5-position while preserving the 3-methylphenoxy pharmacophore. The commercial availability at 98% purity from multiple ISO-certified vendors ensures consistent starting material quality for probe synthesis, an advantage over the 5-bromo or 5-iodo analogs which are not readily available commercially [2].

Precompetitive Screening Library Enrichment: Phenoxypyridine Core for Phenotypic Assay Diversity

Screening library curators seeking to increase scaffold diversity with biologically validated chemotypes can incorporate 5-chloro-2-(3-methylphenoxy)pyridine as a representative of the phenoxypyridine class—a scaffold with demonstrated activity across herbicidal, insecticidal, fungicidal, and antimicrobial phenotypic assays [1]. The class-level validation that phenoxypyridines outperform corresponding diaryl ethers in multiple pesticide target classes supports inclusion over simple diphenyl ether building blocks [2]. The compound's calculated drug-like properties (MW 219.66, XLogP3-AA 3.7, 0 HBD, 2 HBA, 2 rotatable bonds) place it within lead-like chemical space, suitable for fragment evolution or HTS library design.

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